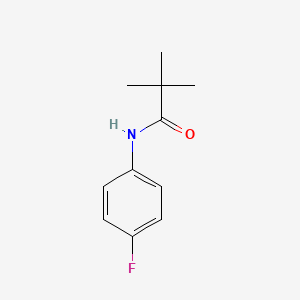
N-(4-fluorophenyl)-2,2-dimethylpropanamide
Overview
Description
N-(4-fluorophenyl)-2,2-dimethylpropanamide, also known as FDP, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that has a molecular weight of 221.27 g/mol. FDP has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Medical Research Applications
1. Clinical Trials and Drug Efficacy
A study highlighted the use of sodium 4-phenylbutyrate (Buphenyl, 4PBA), a compound structurally related to N-(4-fluorophenyl)-2,2-dimethylpropanamide, in a clinical trial for cystic fibrosis patients. The trial aimed to restore CFTR function in patients homozygous for deltaF508-CFTR, demonstrating small but significant improvements in epithelial CFTR function. This suggests a potential application in treating cystic fibrosis and the importance of such compounds in drug development and therapeutic interventions (Rubenstein & Zeitlin, 1998).
2. Chemoprevention and Cancer Research
In the context of cancer research, N-(4-hydroxyphenyl) retinamide (4-HPR), a synthetic retinoid closely related to the compound , has been studied for its potential in chemoprevention, particularly in breast cancer. Clinical trials have explored its efficacy in reducing the incidence of contralateral breast cancer, highlighting its low toxicity and potential as a chemopreventive agent. This underscores the importance of fluoro-substituted compounds in cancer prevention strategies (Villa et al., 1993).
Environmental and Public Health Research
1. Exposure and Toxicity Studies
A substantial body of research focuses on the environmental presence and human exposure to fluorochemicals, including compounds structurally related to N-(4-fluorophenyl)-2,2-dimethylpropanamide. Studies have assessed the concentrations of perfluorinated compounds like PFOS and PFOA in human blood over time, revealing insights into exposure trends, potential sources, and implications for public health. These studies are crucial for understanding the environmental impact of fluorochemicals and guiding regulatory policies (Olsen et al., 2005).
2. Pesticide Research and Safety
Research has also been conducted on the environmental exposure to organophosphorus (OP) and pyrethroid pesticides, substances that share functional characteristics with N-(4-fluorophenyl)-2,2-dimethylpropanamide. Studies on urban and suburban preschool children consuming organic versus conventional diets have shown that dietary choices significantly affect OP pesticide exposure levels, highlighting the relevance of such compounds in dietary safety and public health considerations (Curl, Fenske, & Elgethun, 2002).
properties
IUPAC Name |
N-(4-fluorophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRGTIBAQBROSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2,2-dimethylpropanamide | |
CAS RN |
114995-47-0 | |
| Record name | 2,2-DIMETHYL-4'-FLUOROPROPIONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

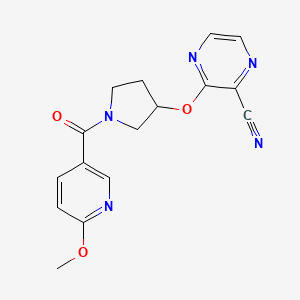
![1-(7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2723505.png)

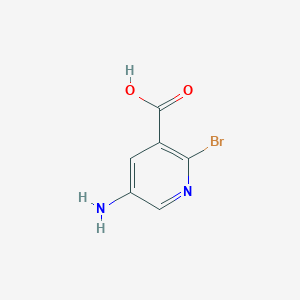

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2723510.png)
![2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2723513.png)
![(Z)-ethyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2723516.png)
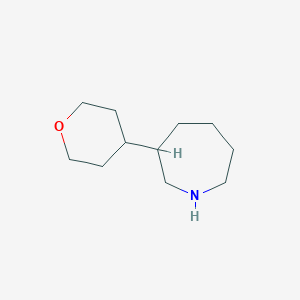

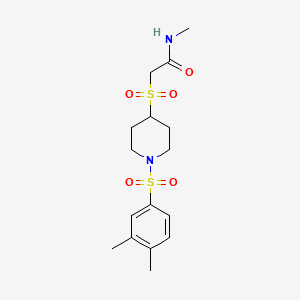
![(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2723522.png)
![5-(Chloromethyl)-2,3-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2723524.png)
![(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2723525.png)